molecular formula C13H15NO2 B2570649 spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one CAS No. 40033-95-2

spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Cat. No. B2570649
Key on ui cas rn: 40033-95-2
M. Wt: 217.268
InChI Key: GMKQOWMDPZAYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011150

Procedure details

A solution of 89.1 ml of 2-bromopropionyl bromide in 95 ml of methylene chloride and a solution of 61.13 g of pyridine in 95 ml of methylene chloride are added dropwise to a suspension of 140 g of spiro[2,3-dihydro-4H-1,3-benzoxazine-2,1'-cyclohexan]-4-one in 190 ml of methylene chloride under nitrogen atmosphere at -5° C. during about 45 minutes. Then the mixture is stirred at a room temperature for 6 hours. The reaction mixture is poured into 500 ml of water and the mixture is extracted with methylene chloride. The extract is washed, dried and evaporated to remove the solvent and the residue obtained is crystallized from methanol and the crystals are collected by filtration to obtain 197.3 g of 3-(2-bromopropionyl)-spiro[2,3-dihydro-4H-1,3-benzoxazine-2,1'-cyclohexan]-4-one.
Quantity
89.1 mL
Type
reactant
Reaction Step One
Quantity
61.13 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:6])[C:3](Br)=[O:4].N1C=CC=CC=1.[C:13]12([NH:23][C:22](=[O:24])[C:21]3[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=3[O:19]1)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2.O>C(Cl)Cl>[Br:1][CH:2]([CH3:6])[C:3]([N:23]1[C:13]2([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[O:19][C:20]2[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=2[C:22]1=[O:24])=[O:4]

Inputs

Step One
Name
Quantity
89.1 mL
Type
reactant
Smiles
BrC(C(=O)Br)C
Name
Quantity
61.13 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
140 g
Type
reactant
Smiles
C12(CCCCC1)OC1=C(C(N2)=O)C=CC=C1
Name
Quantity
95 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
95 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture is stirred at a room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
WASH
Type
WASH
Details
The extract is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from methanol
FILTRATION
Type
FILTRATION
Details
the crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC(C(=O)N1C(C2=C(OC13CCCCC3)C=CC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 197.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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